Clobetasol-17-propionate-D5
Overview
Description
Clobetasol Propionate-d5 is a deuterium-labeled analog of Clobetasol Propionate, a potent corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobetasol Propionate due to the presence of deuterium, which allows for easier tracking in biological systems .
Mechanism of Action
Target of Action
Clobetasol-17-propionate-D5, a derivative of prednisolone, primarily targets glucocorticoid receptors . These receptors have a higher specificity for this compound than mineralocorticoid receptors .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, and induces the formation of phospholipase A2 inhibitory proteins , also known as lipocortins . These lipocortins can suppress the release of arachidonic acid , a precursor of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inducing lipocortins, it inhibits the release of arachidonic acid, which is a key component in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This results in a decrease in inflammation.
Pharmacokinetics
Once absorbed through the skin, this compound enters pharmacokinetic pathways similar to systemically administered corticosteroids . It is bound to plasma proteins in varying degrees and is metabolized primarily in the liver. The metabolites are then excreted by the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of inflammation. It achieves this by decreasing the formation, release, and activity of endogenous chemical mediators of inflammation . Clinically, this manifests as a reduction in swelling, redness, itching, or rashes caused by skin conditions, such as eczema and psoriasis .
Action Environment
The action of this compound is influenced by the pH of its environment. It has an optimum pH stability of pH 4-6 in aqueous solutions . Hydrolysis takes place in a strongly acidic or basic environment, leading to a considerable loss of efficacy .
Biochemical Analysis
Biochemical Properties
Clobetasol-17-propionate-D5 interacts with various biomolecules, primarily glucocorticoid receptors, with higher specificity than mineralocorticoid receptors . It demonstrates superior activity compared to other corticosteroids . The compound’s role in biochemical reactions is primarily as an inhibitor of the NRF2 pathway, leading to an elevation of oxidative stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by decreasing inflammation of the skin . It also has a strong impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it prevents nuclear accumulation and promotes β-TrCP-dependent degradation of NRF2 in a glucocorticoid receptor- and a glycogen synthase kinase 3 (GSK3)-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent NRF2 inhibitor, preventing nuclear accumulation and promoting β-TrCP-dependent degradation of NRF2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It shows good penetration into ocular tissues after instillation into the conjunctival sac . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have a significant anti-inflammatory effect, reducing the PASI score in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways similar to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobetasol Propionate-d5 involves the incorporation of deuterium into the Clobetasol Propionate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Clobetasol Propionate-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
Clobetasol Propionate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
Scientific Research Applications
Clobetasol Propionate-d5 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in cellular and molecular biology to track the distribution and metabolism of Clobetasol Propionate.
Medicine: Utilized in pharmacological studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and delivery systems for corticosteroids
Comparison with Similar Compounds
Similar Compounds
Clobetasol Propionate: The non-labeled version, widely used in clinical settings.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A corticosteroid used for similar indications but with different potency and side effect profiles
Uniqueness
Clobetasol Propionate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research settings. The deuterium atoms allow for more accurate tracking and analysis of the compound’s pharmacokinetics and metabolism, making it a valuable tool in scientific studies .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-BFHSNLKKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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